

Application Notes and Protocols for GSK481

Administration in Animal Studies

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Compound of Interest

Compound Name: Gsk481

Cat. No.: B15582248

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Disclaimer: There is no publicly available scientific literature detailing in vivo animal studies for **GSK481**. It is a potent in vitro tool compound that was further optimized due to suboptimal pharmacokinetic properties.[1] The following guidelines are based on the mechanism of action of **GSK481** and in vivo study protocols for its closely related, next-generation analogs, GSK2982772 and GSK547, which also target RIPK1. These protocols are provided as illustrative examples for designing animal studies with RIPK1 inhibitors.

Introduction to GSK481

GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[3] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory diseases.[4]

Mechanism of Action

GSK481 functions as an ATP-competitive inhibitor of RIPK1 kinase.[4] It specifically inhibits the autophosphorylation of human RIPK1 at Serine 166 (S166), a key step in the activation of its kinase domain.[2] While highly potent against human RIPK1, **GSK481** is significantly less effective against the wild-type mouse RIPK1.[4]

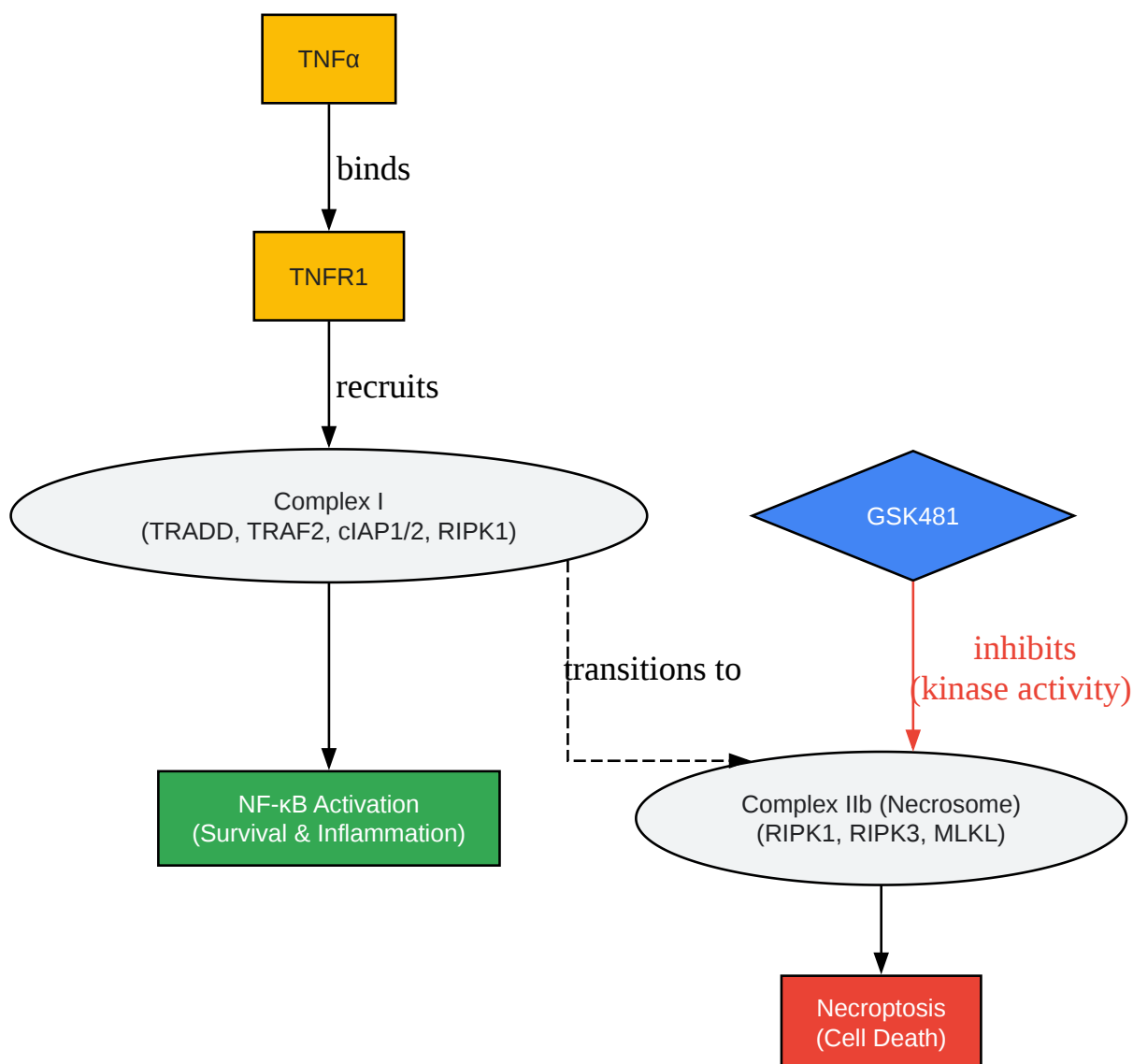
In Vitro Activity of GSK481

The following table summarizes the in vitro potency of **GSK481** from various cellular and biochemical assays.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Human RIPK1 Kinase	IC ₅₀	1.3 nM	[2]
Biochemical Assay	Wild-type human RIP1 S166 phosphorylation	IC ₅₀	2.8 nM	[2]
Cellular Assay	U937 cells (human monocytic)	IC ₅₀	10 nM	[2]
Cellular Assay	Mouse RIP1 mutants S166 phosphorylation	IC ₅₀	18-110 nM	[2]

RIPK1 Signaling Pathway

GSK481 targets RIPK1, a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF α binding, TNFR1 recruits a series of proteins to form Complex I, which initiates a pro-survival signaling cascade via NF- κ B. Under certain conditions, particularly when components of Complex I are altered, RIPK1 can dissociate and form a cytosolic complex known as the necrosome (Complex IIb) with RIPK3 and MLKL, leading to programmed necrosis, or necroptosis. **GSK481** prevents the kinase-dependent functions of RIPK1 within this pathway.



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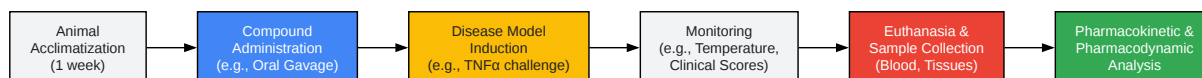
Caption: Simplified RIPK1 signaling pathway targeted by **GSK481**.

Protocols for Animal Studies (Based on RIPK1 Inhibitor Analogs)

The following protocols are adapted from studies on GSK547 and GSK2982772 and are intended to serve as a guide. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

General Experimental Workflow

A typical workflow for evaluating a RIPK1 inhibitor in a mouse model of inflammation involves acclimatization, compound administration, induction of the disease model, and subsequent sample collection for analysis.



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Caption: General workflow for in vivo testing of a RIPK1 inhibitor.

Example Protocol: Oral Administration in a Mouse Model of Systemic Inflammation

This protocol is based on a study using the RIPK1 inhibitor GSK547 in a TNF-induced systemic inflammatory response syndrome (SIRS) model.[5]

Objective: To assess the efficacy of a RIPK1 inhibitor in preventing TNF-induced hypothermia.

Materials:

- RIPK1 Inhibitor (e.g., GSK547)
- Vehicle (e.g., 0.5% methylcellulose)
- Recombinant mouse TNF α
- C57BL/6 mice (8-10 weeks old)
- Oral gavage needles (20-22 gauge)
- Rectal probe thermometer

Procedure:

- Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

- **Compound Preparation:** Prepare a homogenous suspension of the RIPK1 inhibitor in the chosen vehicle at the desired concentrations.
- **Administration:**
 - Administer the RIPK1 inhibitor or vehicle via oral gavage.
 - Dosing volumes should be appropriate for the size of the animal, typically 5-10 mL/kg.
- **Inflammation Induction:**
 - At a set time post-compound administration (e.g., 30-60 minutes), administer a bolus of mouse TNF α intravenously or intraperitoneally to induce a systemic inflammatory response.
- **Monitoring:**
 - Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours post-TNF α challenge.
- **Euthanasia and Sample Collection:**
 - At the end of the monitoring period, euthanize animals according to approved IACUC protocols.
 - Collect blood (for PK/PD analysis) and tissues as required.

Example Protocol: Chronic Administration in a Diet-Mixed Formulation

This protocol is based on a study using GSK547 in a chronic atherosclerosis model.^[5]

Objective: To evaluate the long-term effects of a RIPK1 inhibitor on disease progression.

Materials:

- RIPK1 Inhibitor (e.g., GSK547)

- Standard or specialized rodent diet (e.g., Western diet)
- Disease model mice (e.g., ApoE^{-/-})

Procedure:

- Diet Preparation:
 - Incorporate the RIPK1 inhibitor into the powdered rodent diet at a concentration calculated to achieve the target daily dose (mg/kg/day) based on average food consumption.
 - Prepare a control diet without the inhibitor.
- Administration:
 - Provide the inhibitor-mixed or control diet to the animals ad libitum for the duration of the study (e.g., several weeks).
 - Monitor food intake and body weight regularly to ensure consistent dosing.
- Monitoring and Endpoint Analysis:
 - At predetermined time points, perform relevant assessments (e.g., blood lipid profiles, imaging).
 - At the study's conclusion, euthanize the animals and collect tissues (e.g., aorta) for histological and molecular analysis.

Quantitative Data from Animal Studies with RIPK1 Inhibitor Analogs

The following tables summarize pharmacokinetic and pharmacodynamic data from mouse studies with GSK547, a close analog of **GSK481**.

Pharmacodynamics of GSK547 in TNF-Induced Shock Model[5]

Dose (mg/kg, oral)	Route	Animal Model	Endpoint	Result
0.01	Oral	C57BL/6 Mice	TNF/zVAD-induced hypothermia	Minimal protection
0.1	Oral	C57BL/6 Mice	TNF/zVAD-induced hypothermia	Partial protection
1.0	Oral	C57BL/6 Mice	TNF/zVAD-induced hypothermia	Significant protection
10	Oral	C57BL/6 Mice	TNF/zVAD-induced hypothermia	~99% RIPK1 inhibition (predicted)

Pharmacokinetics of GSK547 in Mice[6]

Dose (mg/kg, oral)	Cmax (ng/mL)	Tmax (hours)
0.1	11	~1
1.0	98	~1
10	886	~1

Conclusion

While **GSK481** itself has not been characterized in animal models, its mechanism of action through RIPK1 inhibition has been extensively studied using successor compounds. The provided protocols and data for these analogs offer a robust framework for designing and interpreting in vivo experiments aimed at evaluating the physiological effects of RIPK1 inhibition. Researchers should consider the species-specific potency of their chosen inhibitor and adapt these general guidelines to their specific experimental model and scientific question.

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